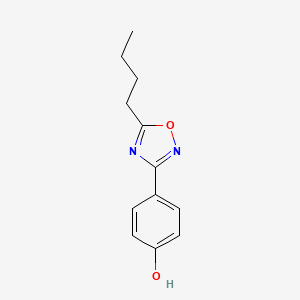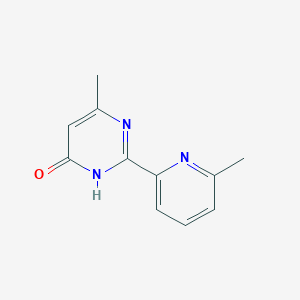
4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Descripción general
Descripción
4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 . It is a research use only compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The butyl group is attached to the 5-position of the oxadiazole ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Antioxidant Activity : Compounds similar to 4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol have been synthesized and shown significant free-radical scavenging ability, indicating potential antioxidant applications (Shakir, Ariffin, & Abdulla, 2014).
Antitumor Activity : Novel bioactive 1,2,4-oxadiazole analogs have been synthesized and demonstrated antitumor activity toward various cell lines, suggesting their potential use in cancer research (Maftei et al., 2013).
Antibacterial Properties : Some 1,2,4-oxadiazole derivatives have shown effective antibacterial activity against gram-positive and gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Kakanejadifard et al., 2013).
Potential Applications
Organic Light-Emitting Diodes (OLEDs) : Research on heteroleptic iridium(III) complexes using 1,2,4-oxadiazole derivatives has shown promising results for developing efficient OLEDs with low efficiency roll-off (Jin et al., 2014).
Microwave-Induced Synthesis : Studies have explored the microwave-induced synthesis of 1,2,4-oxadiazole derivatives, indicating a more efficient production method for these compounds (Freitas et al., 2007).
Platelet Aggregation Inhibitors : Some 1,2,4-oxadiazoles have been identified as novel platelet aggregation inhibitors, suggesting their potential use in treating thrombotic diseases (Chern, Chen, & Kan, 2005).
Photoluminescence and Electroluminescence : Research on iridium(III) cyclometalated complexes with 1,2,4-oxadiazole derivatives as ancillary ligands has shown promising photoluminescence and electroluminescence properties, relevant to the development of lighting and display technologies (Li et al., 2014).
Anticancer Evaluation : Various 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity, showing good potential against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
Mecanismo De Acción
Target of Action
Compounds with the 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets leading to changes that result in their anti-infective properties .
Biochemical Pathways
It is known that 1,2,4-oxadiazoles can affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
In silico adme prediction has been mentioned for some 1,2,4-oxadiazole derivatives .
Result of Action
1,2,4-oxadiazoles have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Propiedades
IUPAC Name |
4-(5-butyl-1,2,4-oxadiazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-4-11-13-12(14-16-11)9-5-7-10(15)8-6-9/h5-8,15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNWDZINNLJSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)
![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)
![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)
![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)
![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)

![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)
![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)
![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)

